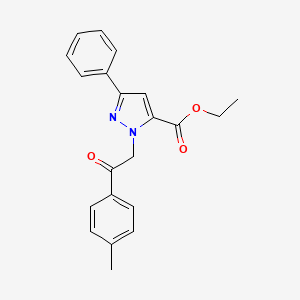

Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

CAS No. |

618070-57-8 |

|---|---|

Molecular Formula |

C21H20N2O3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

ethyl 2-[2-(4-methylphenyl)-2-oxoethyl]-5-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C21H20N2O3/c1-3-26-21(25)19-13-18(16-7-5-4-6-8-16)22-23(19)14-20(24)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |

InChI Key |

VISIZHMQHAMFSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Validation

The target compound’s structure is confirmed by NMR spectroscopy. Key signals include:

-

1H NMR : A singlet at δ 3.97 ppm (3H, COOCH2CH3), aromatic protons at δ 7.06–7.36 ppm (13H, Ar-H), and a ketone carbonyl resonance at δ 7.22 ppm (2H, J = 7.3 Hz).

-

13C NMR : Carboxylate carbon at δ 163.0 ppm, ketone carbonyl at δ 194.2 ppm, and aromatic carbons between δ 125.8–144.9 ppm.

Cyclocondensation Approaches

Regiocontrolled Synthesis via Trichloromethyl Enones

A regioselective method reported by involves trichloromethyl enones as precursors. For the target compound, the enone 1a (4-methylphenyl-C(O)-CH2-CCl3) reacts with phenylhydrazine hydrochloride in ethanol to form the pyrazole core, with the trichloromethyl group subsequently converted to an ethyl carboxylate (Figure 2).

Key Steps :

-

Cyclocondensation : Enone 1a (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in ethanol (10 mL) at reflux for 16 hours.

-

Esterification : In situ hydrolysis of the trichloromethyl group to COOEt using ethanol as the solvent.

Regioselectivity : The use of arylhydrazine hydrochlorides favors 1,3-substitution (97:3 regiomeric ratio), ensuring the phenyl group occupies the N1 position.

Diketoester Cyclization

An alternative route involves cyclocondensation of ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate with phenylhydrazine. However, this method predominantly yields 1,5-disubstituted pyrazoles (e.g., ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates), making it less suitable for the target compound without additional functionalization steps.

Comparative Analysis of Methods

| Parameter | Alkylation | Cyclocondensation |

|---|---|---|

| Yield | 70–85% | 37–97% |

| Regiocontrol | Moderate | High |

| Steps | 1 | 2–3 |

| Purification | Column chromatography | Column chromatography |

| Scalability | High | Moderate |

The alkylation method excels in simplicity and yield, whereas cyclocondensation offers superior regioselectivity for complex analogs.

Experimental Data and Characterization

Alkylation Procedure

-

Reactants :

-

Workup :

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. The pyrazole moiety is often associated with these biological activities.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This compound was synthesized and evaluated for its anti-inflammatory properties, showing promising results in vitro.

Agricultural Chemistry

The compound has also been explored for its potential use as a pesticide or herbicide. Its structural features may contribute to its effectiveness in inhibiting specific biological pathways in pests.

Case Study: Pesticidal Activity

Research indicated that similar pyrazole derivatives had effective fungicidal properties against various plant pathogens. This compound was tested against fungal strains, yielding results that suggest it could serve as a lead compound for developing new agricultural chemicals.

Material Science

The unique properties of this compound make it a candidate for use in the development of new materials, particularly in polymer chemistry.

Case Study: Polymer Synthesis

Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This compound was used to modify polyvinyl chloride (PVC), resulting in improved performance characteristics.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2-oxoethyl group enhances polarity compared to the bromoethyl group in , which is more reactive in nucleophilic substitutions.

- Halogen Substitutions : Fluorine (in ) and chlorine (in ) improve metabolic stability and binding affinity in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target compound’s ester group confers moderate lipophilicity (logP ~3.5), balancing membrane permeability and aqueous solubility.

- Carboxylic acid derivatives (e.g., ) exhibit higher water solubility but lower logP, limiting cellular uptake.

Biological Activity

Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of pyrazole derivatives with various acylating agents. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Derivative : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring.

- Acylation : The pyrazole derivative is then acylated using ethyl chloroformate or similar reagents to introduce the ethyl carboxylate functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Pyrazole A | E. coli | 15 | 32 |

| Pyrazole B | S. aureus | 18 | 16 |

| Ethyl Pyrazole | P. aeruginosa | 20 | 8 |

These results indicate that modifications on the pyrazole structure can significantly influence antimicrobial efficacy.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory conditions.

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was administered to murine models exhibiting inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as a potential anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds indicates that substitutions on the phenyl rings and variations in the carboxylic acid moiety significantly affect biological activity. For example, compounds with electron-donating groups on the phenyl ring often exhibit enhanced activity compared to those with electron-withdrawing groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-(2-(4-methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate?

- Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the pyrazole ring through cyclization of hydrazine derivatives with β-keto esters.

- Step 2 : Introduction of the 2-(4-methylphenyl)-2-oxoethyl group via alkylation or nucleophilic substitution.

- Step 3 : Optimization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups, as demonstrated in analogous pyrazole derivatives .

- Key considerations : Solvent selection (e.g., DMF/water mixtures), temperature control (60–80°C), and purification via column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : A combination of techniques is critical:

- 1H/13C NMR : To confirm substitution patterns on the pyrazole ring and ester group.

- IR spectroscopy : For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination; refinement using SHELXL is recommended .

Q. What are the primary challenges in achieving high yields during synthesis?

- Answer : Common issues include:

- Steric hindrance from the 3-phenyl and 4-methylphenyl groups, which may slow alkylation steps.

- Side reactions during esterification; using anhydrous conditions and molecular sieves can mitigate hydrolysis.

- Low cross-coupling efficiency : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and degas solvents to improve reactivity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Answer : Discrepancies often arise from disordered substituents or twinning. Strategies include:

- High-resolution data collection : Use synchrotron radiation for improved accuracy.

- Refinement protocols : Apply SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters .

- Validation tools : Check for outliers using R-factor analysis and electron density maps (e.g., via PLATON) .

Q. What experimental designs are recommended for evaluating biological activity against cancer targets?

- Answer : Follow a tiered approach:

- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays.

- SAR analysis : Compare activity with derivatives lacking the 4-methylphenyl group to identify critical pharmacophores .

Q. How can computational methods aid in understanding this compound’s interaction with enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations:

- Target selection : Prioritize enzymes like Lp-PLA2 or COX-2, where pyrazole derivatives show affinity .

- Docking parameters : Use a grid box centered on the active site (e.g., 20 ų) and Lamarckian genetic algorithms.

- Validation : Compare binding energies (ΔG) with known inhibitors and validate via MM-PBSA free-energy calculations .

Q. What strategies address discrepancies in reported biological activity data?

- Answer : Standardize assays to minimize variability:

- Purity verification : Use HPLC (>98% purity) to exclude impurities affecting results .

- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.

- Replicate studies : Perform triplicate experiments with blinded analysis to reduce bias .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.